

An In-depth Technical Guide on the Solubility and Stability of Brexpiprazole

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Compound of Interest

Compound Name: C20H25BrN2O7

Cat. No.: B15174812

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Introduction

This technical guide provides a comprehensive overview of the solubility and stability of the atypical antipsychotic agent, brexpiprazole. While the initial query sought information on a compound with the molecular formula **C20H25BrN2O7**, a direct match for a well-characterized pharmaceutical compound with this specific formula could not be readily identified in scientific literature. However, brexpiprazole, a structurally complex molecule, serves as a relevant and well-documented analogue for the purpose of this in-depth guide. The data and experimental protocols presented herein are essential for researchers, scientists, and drug development professionals involved in the formulation and quality control of pharmaceutical products containing brexpiprazole.

Brexpiprazole is practically insoluble in water, a characteristic that significantly influences its formulation and delivery. This guide will delve into its solubility in various solvents and across different pH ranges, as well as its stability under various stress conditions as mandated by regulatory guidelines.

Data Presentation

The following tables summarize the quantitative data on the solubility and stability of brexpiprazole.

Table 1: Solubility of Brexpiprazole in Various Solvents

Solvent	Solubility	Reference
Water	0.0024 mg/mL (at 25°C)	[1]
Water (pH 7.0)	0.0063 mg/ml	
99.5% Ethanol	1.2 mg/mL (at 25°C)	[1]
Ethanol	~1 mg/mL	[2]
DMSO	≥21.68 mg/mL (with gentle warming)	[3]
DMSO	~25 mg/mL	[2]
Dimethyl formamide (DMF)	~30 mg/mL	[2]
DMF:PBS (pH 7.2) (1:7 solution)	~0.12 mg/mL	[2]

Table 2: pH-Dependent Solubility of Brexpiprazole

pH	Solubility	Reference
2	0.56 mg/mL	
4	Maximum solubility observed	
Below 5.5	Orders of magnitude less soluble than Aripiprazole	[4]

Table 3: Summary of Brexpiprazole Stability under Forced Degradation Conditions

Stress Condition	Observations	Reference
Acidic Hydrolysis (e.g., 2N HCl)	Stable, no significant degradation observed.	[5] [6]
Basic Hydrolysis (e.g., 2N NaOH)	Stable, no significant degradation observed.	[5] [6]
Neutral Hydrolysis	Susceptible to degradation.	[7]
Oxidative Degradation (e.g., 10% H2O2)	Unstable, significant degradation observed with the formation of N-oxide and other degradation products.	[5] [6] [7]
Thermal Degradation	Stable.	[5] [7]
Photolytic Degradation	Susceptible to degradation.	[7]

Experimental Protocols

This section details the methodologies for key experiments related to the solubility and stability testing of brexpiprazole.

Solubility Determination

pH-Solubility Profile:

To determine the solubility of brexpiprazole at various pH levels, a common method involves preparing buffer solutions at the desired pH values (e.g., pH 2, 3, 5, 6, 8, and 9). An excess amount of brexpiprazole is added to each buffer solution in separate vials. The vials are then agitated, typically for 24 hours, to ensure equilibrium is reached. After agitation, the samples are filtered to remove any undissolved solid. The concentration of brexpiprazole in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Solubility in Organic Solvents:

To determine the solubility in organic solvents, a stock solution of brexpiprazole is typically prepared by dissolving it in the solvent of choice, which may be purged with an inert gas to prevent oxidation.[2] For sparingly soluble compounds in aqueous buffers, a common technique involves first dissolving the compound in a water-miscible organic solvent like DMF and then diluting this solution with the aqueous buffer.[2]

Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are typical protocols for various stress conditions:

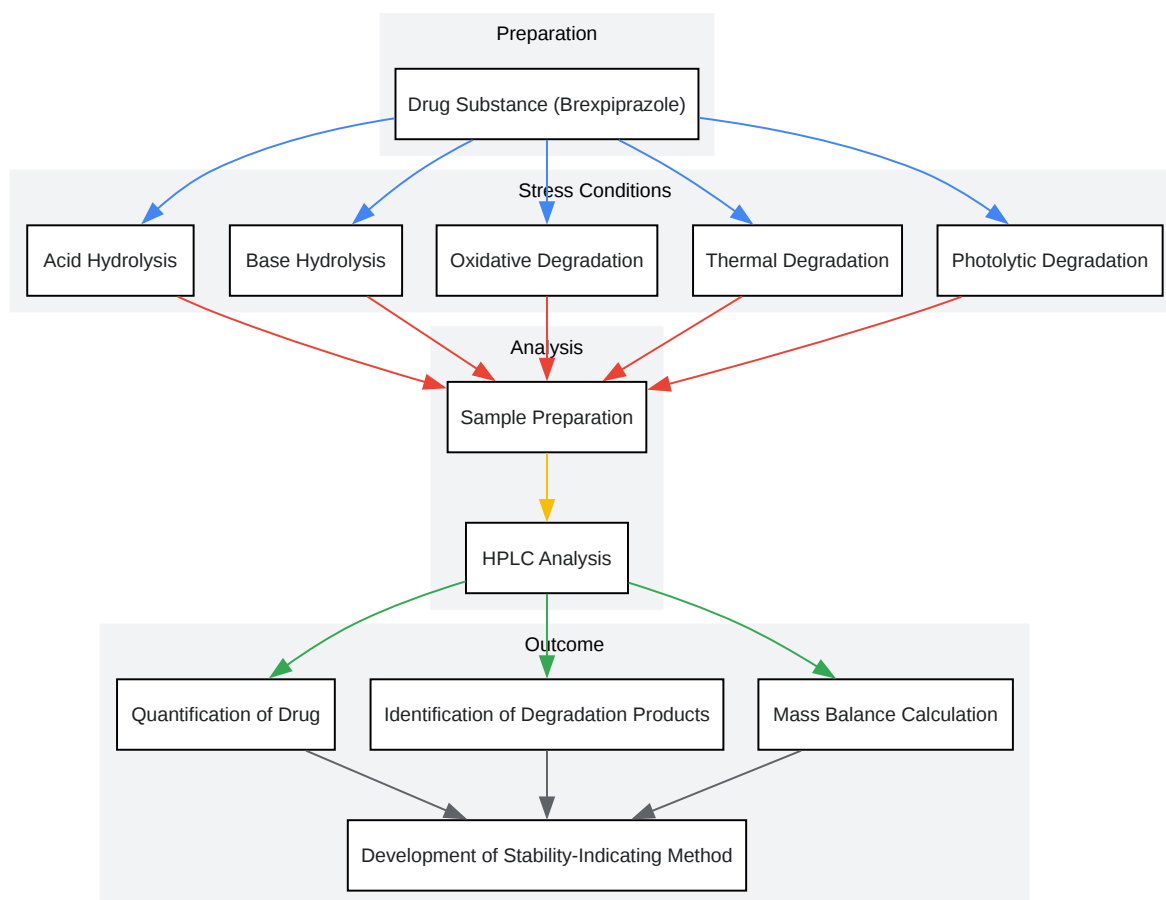
- **Acid Hydrolysis:** A solution of brexpiprazole is prepared in an acidic medium, such as 0.1 N or 1 N hydrochloric acid, and is typically kept at room temperature or elevated temperatures for a specified period.[6]
- **Base Hydrolysis:** A solution of brexpiprazole is prepared in a basic medium, such as 0.1 N or 1 N sodium hydroxide, and is subjected to similar conditions as the acid hydrolysis study.[6]
- **Oxidative Degradation:** Brexpiprazole is exposed to an oxidizing agent, commonly a solution of hydrogen peroxide (e.g., 3-30%), at room temperature for a defined duration.[5][6]
- **Thermal Degradation:** Solid brexpiprazole is exposed to high temperatures (e.g., 60-80°C) for a set period to assess its thermal stability.
- **Photostability:** Brexpiprazole, in both solid and solution form, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

The samples from these stress studies are then analyzed by a stability-indicating HPLC method to quantify the remaining brexpiprazole and to detect and characterize any degradation products formed.

Mandatory Visualizations

Logical Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like brexpiprazole.

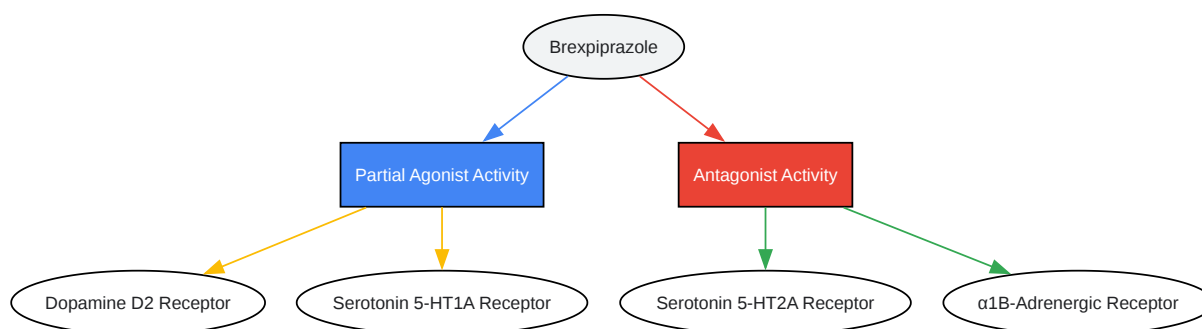


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Caption: Workflow for Forced Degradation Studies.

Signaling Pathway of Brexpiprazole

Brexpiprazole's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors. The diagram below illustrates its primary signaling activities.



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Caption: Brexpiprazole's Primary Receptor Interactions.

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